molecular formula C23H15N3O2S B11624557 (6Z)-5-imino-3-phenyl-6-[(5-phenylfuran-2-yl)methylidene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

(6Z)-5-imino-3-phenyl-6-[(5-phenylfuran-2-yl)methylidene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11624557
M. Wt: 397.5 g/mol
InChI Key: OJFLTFIDFFVAOF-SDWZUDADSA-N
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Description

The compound (6Z)-5-imino-3-phenyl-6-[(5-phenylfuran-2-yl)methylidene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is a complex heterocyclic molecule. It belongs to the thiazolopyrimidine family, which is known for its diverse biological activities. This compound features a unique structure that combines a thiazole ring fused with a pyrimidine ring, along with phenyl and furan substituents, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-5-imino-3-phenyl-6-[(5-phenylfuran-2-yl)methylidene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones . The reaction conditions often require refluxing in solvents like ethanol or acetonitrile, with catalysts such as piperidine or triethylamine to facilitate the cyclization process.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to enhance yield and purity. This could involve the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure. Additionally, the use of automated synthesis platforms can help in scaling up the production while ensuring consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and furan rings, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the imino group, converting it into an amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of Lewis acids like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Quinones and other oxidized aromatic compounds.

    Reduction: Amino derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

Biologically, thiazolopyrimidine derivatives have shown significant activity against various pathogens. This compound, in particular, has been studied for its potential antibacterial and antifungal properties .

Medicine

In medicinal research, (6Z)-5-imino-3-phenyl-6-[(5-phenylfuran-2-yl)methylidene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is investigated for its anticancer properties. Its ability to interact with DNA and inhibit key enzymes makes it a promising candidate for drug development .

Industry

Industrially, this compound can be used in the synthesis of dyes and pigments due to its stable and vibrant chromophore. It also finds applications in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with biological macromolecules. It can bind to DNA, interfering with replication and transcription processes. Additionally, it inhibits enzymes such as topoisomerases and kinases, which are crucial for cell division and survival. The molecular targets include DNA, RNA, and various proteins involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,2-a]pyrimidin-3(2H)-one: A simpler analog without the phenyl and furan substituents.

    2-(Arylmethylidene)thiazolo[3,2-a]pyrimidines: Compounds with different aryl groups attached to the thiazolopyrimidine core.

Uniqueness

The uniqueness of (6Z)-5-imino-3-phenyl-6-[(5-phenylfuran-2-yl)methylidene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one lies in its complex structure, which provides multiple sites for functionalization and interaction with biological targets. This makes it more versatile and potentially more effective in various applications compared to simpler analogs.

Properties

Molecular Formula

C23H15N3O2S

Molecular Weight

397.5 g/mol

IUPAC Name

(6Z)-5-imino-3-phenyl-6-[(5-phenylfuran-2-yl)methylidene]-[1,3]thiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C23H15N3O2S/c24-21-18(13-17-11-12-20(28-17)16-9-5-2-6-10-16)22(27)25-23-26(21)19(14-29-23)15-7-3-1-4-8-15/h1-14,24H/b18-13-,24-21?

InChI Key

OJFLTFIDFFVAOF-SDWZUDADSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5

Origin of Product

United States

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